An In-depth Technical Guide to the Solubility of 2,6-Dichloro-3-(trifluoromethyl)benzonitrile in Organic Solvents
An In-depth Technical Guide to the Solubility of 2,6-Dichloro-3-(trifluoromethyl)benzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-(trifluoromethyl)benzonitrile, identified by its CAS number 1092461-02-3, is a halogenated aromatic nitrile of significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring a combination of chloro, trifluoromethyl, and nitrile functional groups, imparts unique electronic and steric properties that make it a valuable building block in the synthesis of novel bioactive molecules. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening processes. A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating products with desired bioavailability and stability.
This technical guide provides a comprehensive overview of the solubility of 2,6-dichloro-3-(trifluoromethyl)benzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage data from structurally similar molecules to predict its physicochemical properties and solubility characteristics. Furthermore, a detailed, field-proven experimental protocol for determining its solubility is provided, empowering researchers to generate precise and reliable data in their own laboratories.
Predicted Physicochemical Properties of 2,6-Dichloro-3-(trifluoromethyl)benzonitrile
To anticipate the solubility of 2,6-dichloro-3-(trifluoromethyl)benzonitrile, it is essential to first estimate its key physicochemical properties. These predictions are derived from the known properties of structurally related compounds such as 2,6-dichlorobenzonitrile and other fluorinated benzonitriles.[3][4][5]
| Property | Predicted Value/Characteristic | Rationale for Prediction |
| Molecular Formula | C₈H₂Cl₂F₃N | Based on the chemical structure. |
| Molecular Weight | 240.01 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for many chlorinated and aromatic compounds.[6] |
| Melting Point | 130-150 °C | The melting point of 2,6-dichlorobenzonitrile is 144.5–146.5 °C.[3] The addition of a trifluoromethyl group can influence crystal lattice energy, and a broad range is predicted. |
| Boiling Point | > 270 °C | The boiling point of 2,6-dichlorobenzonitrile is 270-275 °C.[3] The trifluoromethyl group will likely increase the boiling point due to increased molecular weight and van der Waals forces. |
| Polarity | Moderately polar | The nitrile group (-C≡N) and the carbon-halogen bonds introduce significant dipole moments. The overall molecule will have a net dipole, making it moderately polar. |
| LogP (Octanol/Water Partition Coefficient) | 3.0 - 4.0 | 2,6-Dichlorobenzonitrile has a LogP of 2.7.[3] The trifluoromethyl group generally increases lipophilicity, thus a higher LogP is expected. |
Qualitative Solubility Profile in Organic Solvents
The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[7] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[8]
Expected Solubility of 2,6-Dichloro-3-(trifluoromethyl)benzonitrile:
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High Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be excellent solvents for this compound. These solvents possess strong dipole moments that can effectively interact with the polar nitrile and carbon-halogen bonds of the solute, leading to strong dipole-dipole interactions.
-
Moderate to Good Solubility in Ethers and Esters: Solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate should be effective at dissolving 2,6-dichloro-3-(trifluoromethyl)benzonitrile. While less polar than the aprotic solvents mentioned above, they can still engage in dipole-dipole interactions.
-
Moderate Solubility in Chlorinated Solvents: Solvents such as dichloromethane and chloroform are likely to be good solvents. Their ability to participate in dipole-dipole and dispersion forces will facilitate the dissolution of the solute.
-
Lower Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene are expected to be poorer solvents. The primary intermolecular forces in these solvents are London dispersion forces. While the solute also exhibits dispersion forces, the strong dipole-dipole interactions within the solute's crystal lattice will be difficult to overcome with only dispersion forces from the solvent.[9]
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Low to Very Low Solubility in Polar Protic Solvents: Solvents such as water, methanol, and ethanol are predicted to be poor solvents. Although these solvents are polar, their primary intermolecular force is hydrogen bonding. 2,6-Dichloro-3-(trifluoromethyl)benzonitrile cannot act as a hydrogen bond donor and is a weak hydrogen bond acceptor through the nitrogen of the nitrile group. The strong hydrogen bonding network of the solvent would need to be significantly disrupted to accommodate the solute, which is energetically unfavorable.[10]
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[11][12] This protocol outlines a robust procedure for obtaining accurate solubility data for 2,6-dichloro-3-(trifluoromethyl)benzonitrile.
Experimental Protocol
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Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2,6-dichloro-3-(trifluoromethyl)benzonitrile into several glass vials with screw caps. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath or incubator shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., at least 24 hours) to allow the excess solid to settle.
-
Alternatively, for faster separation, centrifuge the vials at the experimental temperature.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid microparticles. The filter material should be chemically compatible with the solvent.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration into the analytical range of the chosen detection method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.
-
Prepare a calibration curve using standard solutions of 2,6-dichloro-3-(trifluoromethyl)benzonitrile of known concentrations in the same solvent.
-
Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Report the experimental temperature and the analytical method used.
-
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Key Solute-Solvent Interactions
The dissolution of a solid in a liquid involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall enthalpy change of this process determines the favorability of dissolution.
Caption: Dominant intermolecular forces governing solubility.
Conclusion
References
-
Melting and boiling points of benzene and fluorobenzene. Chemistry Stack Exchange. (2014-12-12). [Link]
-
2,6-Dichlorobenzonitrile. Wikipedia. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. (2010-10-06). [Link]
-
CID 22226138 | C14H6Cl4N2. PubChem. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (2018-08-31). [Link]
-
3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783. PubChem. [Link]
-
Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. ACS Omega. [Link]
-
2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Saskoer.ca. [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]
-
3.1 Intermolecular Forces – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
-
Chemical Properties of 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9). Cheméo. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Predicting Elemental Boiling Points from First Principles. ChemRxiv. [Link]
-
Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. [Link]
-
3-Fluoro-5-(trifluoromethyl)benzonitrile. Chem-Impex. [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
-
IMFs of Aromatic Compounds. YouTube. (2020-05-27). [Link]
-
Benzonitrile, 2,6-dichloro-. NIST WebBook. [Link]
-
CAS NO. 1092461-02-3 | 2,6-Dichloro-3-(trifluoromethyl)benzonitrile ... Arctom. [Link]
Sources
- 1. 2,6-Dichloro-3-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 2,6-Dichlorobenzonitrile | 1194-65-6 [chemicalbook.com]
- 4. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. scielo.br [scielo.br]
